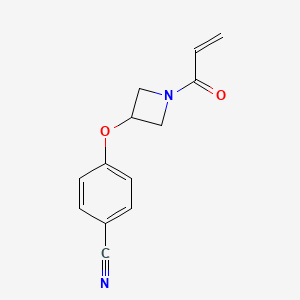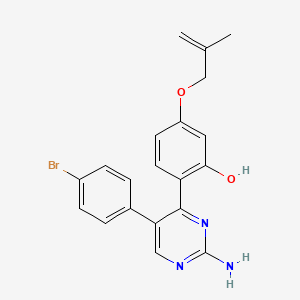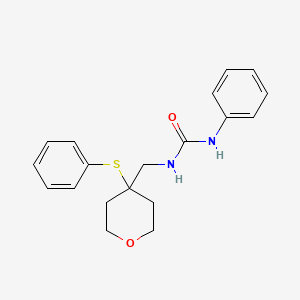
4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile, also known as PAOBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PAOBN is a heterocyclic compound that contains nitrogen, oxygen, and carbon atoms in its molecular structure. It is synthesized through a multi-step process and has shown promising results in scientific studies.
Mecanismo De Acción
The mechanism of action of 4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that play a role in various physiological processes. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects in the treatment of various diseases. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in various experiments. Another advantage is that it has shown promising results in various studies, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential therapeutic effects.
Direcciones Futuras
There are several future directions for research on 4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases. Another direction is to better understand its mechanism of action, which may lead to the development of more effective treatments. Additionally, future research could focus on the synthesis of new derivatives of this compound with improved properties and potential therapeutic applications.
Métodos De Síntesis
4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-hydroxybenzonitrile with acryloyl chloride in the presence of a base to form 4-(acryloyloxy)benzonitrile. The second step involves the reaction of 4-(acryloyloxy)benzonitrile with azetidine-3-ol in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
4-(1-Prop-2-enoylazetidin-3-yl)oxybenzonitrile has been extensively studied for its potential applications in various fields of research. It has shown promising results in the field of organic synthesis, where it has been used as a reagent in various chemical reactions. This compound has also been studied for its potential applications in the field of medicinal chemistry, where it has shown promising results in the treatment of various diseases.
Propiedades
IUPAC Name |
4-(1-prop-2-enoylazetidin-3-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-13(16)15-8-12(9-15)17-11-5-3-10(7-14)4-6-11/h2-6,12H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNCILIGHRZRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2453304.png)
![6-(3-phenylpropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2453306.png)
![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2453307.png)


![2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2453312.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2453319.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B2453321.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B2453324.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2453326.png)